molecular formula C15H13N5OS B2774293 4,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-2-carboxamide CAS No. 2415629-75-1

4,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-2-carboxamide

Cat. No.: B2774293
CAS No.: 2415629-75-1
M. Wt: 311.36
InChI Key: BZOSKLAMFVIQGB-UHFFFAOYSA-N
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Description

4,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-2-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a thiazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides under mild and metal-free conditions . Another approach involves the reaction of 2,4-dichloropyrimidine with appropriate thiazole derivatives in a mixture of water and methanol at temperatures ranging from 25 to 30°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiazole rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-2-carboxamide is unique due to its combination of pyrimidine, thiazole, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in simpler compounds .

Properties

IUPAC Name

4,6-dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c1-9-7-10(2)18-13(17-9)14(21)20-15-19-12(8-22-15)11-5-3-4-6-16-11/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOSKLAMFVIQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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